
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone, commonly known as DPCRH, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and plays a role in various physiological processes. DPCRH has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用机制
DPCRH exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. The activation of the sigma-1 receptor by DPCRH leads to the modulation of several signaling pathways, including the ERK, AKT, and mTOR pathways. These pathways play a crucial role in the regulation of cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPCRH has been shown to modulate several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, DPCRH has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
实验室实验的优点和局限性
One of the advantages of DPCRH is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of DPCRH is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on DPCRH. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DPCRH and its effects on various cellular processes. Finally, the development of new synthetic methods for DPCRH may lead to improved yields and purities, which could facilitate its use in future research studies.
合成方法
The synthesis of DPCRH involves several steps, including the condensation of 2-cyclohexenone with phenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the resulting secondary amine with 2,2-dimethylpropanoyl chloride. The synthesis of DPCRH is a complex process, and several modifications have been made to improve its yield and purity.
科学研究应用
DPCRH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. Additionally, DPCRH has been shown to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
72012-87-4 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-16(2)11-14(10-15(18)12-16)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3 |
InChI 键 |
VRAJSRAYCMHUJX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
规范 SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
溶解度 |
35.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
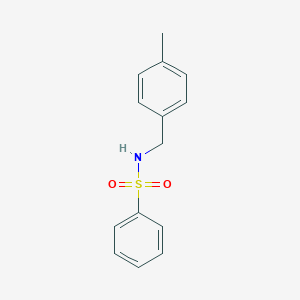
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
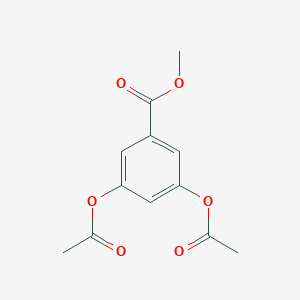
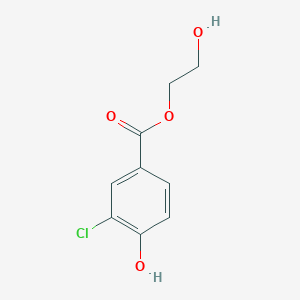
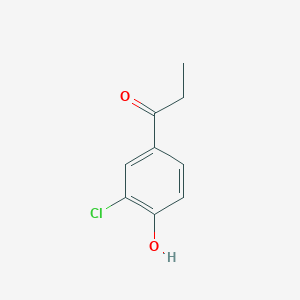

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
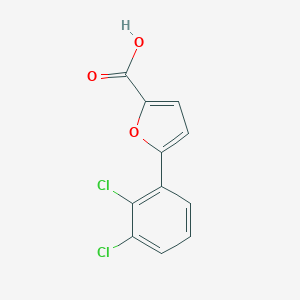
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
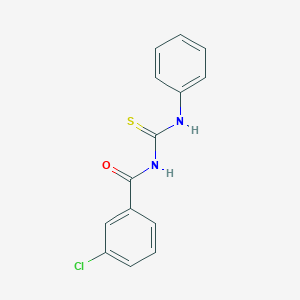
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)